molecular formula C33H40N12O6 B164625 azido-PAPA-APEC CAS No. 129932-69-0

azido-PAPA-APEC

Cat. No.: B164625
CAS No.: 129932-69-0
M. Wt: 700.7 g/mol
InChI Key: YJGWMZNVZGRORZ-CKXMCULTSA-N
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Description

2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is a complex organic compound known for its specific interactions with adenosine receptors.

Preparation Methods

The synthesis of 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine involves multiple steps, typically starting with the preparation of the azidophenyl intermediate. This intermediate is then coupled with various amine and carboxamide groups under controlled conditions to form the final product. Industrial production methods often utilize automated synthesizers and high-throughput screening to ensure purity and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the azido group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine has a wide range of scientific research applications:

    Chemistry: Used as a photolabeling agent to study receptor-ligand interactions.

    Biology: Helps in mapping protein structures and understanding cellular signaling pathways.

    Medicine: Investigated for its potential in drug development, particularly targeting adenosine receptors.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through its interaction with adenosine receptors, specifically the A2a subtype. It acts as a photolabel, binding to the receptor and allowing for detailed mapping of receptor sites. The molecular targets include transmembrane regions of the receptor, and the pathways involved are related to G-protein coupled receptor signaling .

Comparison with Similar Compounds

Compared to other adenosine receptor ligands, 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is unique due to its azido group, which allows for specific photolabeling. Similar compounds include:

Properties

CAS No.

129932-69-0

Molecular Formula

C33H40N12O6

Molecular Weight

700.7 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1

InChI Key

YJGWMZNVZGRORZ-CKXMCULTSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

129932-69-0

Synonyms

125I-azido-PAPA-APEC
2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine

Origin of Product

United States

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